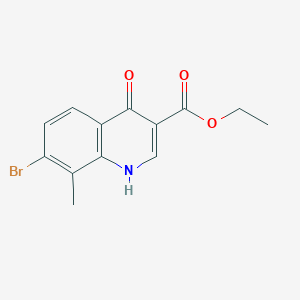![molecular formula C15H12ClNOS B3046127 2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole CAS No. 1199589-62-2](/img/structure/B3046127.png)
2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole
Übersicht
Beschreibung
“2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
CEBT has been studied extensively for its potential applications in scientific research. One of the main areas of research is in the field of cancer biology. CEBT has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This activity is thought to be due to the ability of CEBT to induce apoptosis, or programmed cell death, in cancer cells.
CEBT has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CEBT has been shown to have neuroprotective effects in animal models of these diseases, and it is thought that these effects may be due to the ability of CEBT to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
Wirkmechanismus
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with various biological targets such as topoisomerase ii , and they have shown potential as antimicrobial and anticancer agents .
Mode of Action
Some thiazole derivatives have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole.
Result of Action
Some thiazole derivatives have demonstrated growth inhibitory activity in various cell lines .
Action Environment
The solubility of thiazole derivatives in various solvents could potentially influence their action and stability .
Vorteile Und Einschränkungen Für Laborexperimente
CEBT has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. It has also been extensively studied for its potential applications in scientific research, which means that there is a wealth of literature available on its properties and effects.
One limitation of CEBT is that it has not yet been tested in clinical trials, which means that its potential for use as a therapeutic agent in humans is not yet known. Additionally, the mechanism of action of CEBT is not fully understood, which makes it difficult to predict its effects in different cell types and animal models.
Zukünftige Richtungen
There are several future directions for research on CEBT. One area of research is in the development of CEBT-based therapies for the treatment of cancer and neurodegenerative diseases. Another area of research is in the elucidation of the mechanism of action of CEBT, which could provide insights into the development of new drugs that target similar pathways.
Conclusion:
In conclusion, 2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole, or CEBT, is a compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for the development of new therapies for cancer and neurodegenerative diseases. While there are still many unanswered questions about the mechanism of action of CEBT, its potential for use in scientific research makes it an exciting area of study for researchers in a variety of fields.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-6-ethoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNOS/c1-2-18-12-7-8-13-14(9-12)19-15(17-13)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGVODWQGKVVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801275313 | |
| Record name | 2-(4-Chlorophenyl)-6-ethoxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801275313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1199589-62-2 | |
| Record name | 2-(4-Chlorophenyl)-6-ethoxybenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199589-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-6-ethoxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801275313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl-](/img/structure/B3046047.png)






![(S)-8-(3,5-difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B3046061.png)

![4-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-4-oxobutanoic acid](/img/structure/B3046064.png)

